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Compound of Interest

Compound Name: N-nitroso-atenolol

Cat. No.: B3025657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of N-nitroso-atenolol, a
nitrosamine impurity of the beta-blocker atenolol, utilizing nuclear magnetic resonance (NMR)

and mass spectrometry (MS). This guide provides a comprehensive overview of the analytical

methodologies, data interpretation, and experimental protocols crucial for the identification and

characterization of this potentially genotoxic impurity.

Introduction
N-nitroso-atenolol is a nitrosamine drug substance-related impurity (NDSRI) that can form

from the nitrosation of atenolol, a widely prescribed beta-blocker for hypertension and

cardiovascular diseases. Due to the potential carcinogenic risk associated with nitrosamine

impurities, regulatory agencies worldwide have set stringent limits on their presence in

pharmaceutical products. Accurate and robust analytical methods are therefore essential for

the detection, quantification, and structural confirmation of N-nitroso-atenolol to ensure

patient safety.

This guide focuses on the two primary analytical techniques for structural elucidation: Nuclear

Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While mass

spectrometry is highly sensitive for detection and quantification, NMR provides detailed

structural information, confirming the exact position of the nitroso group and the overall

molecular structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3025657?utm_src=pdf-interest
https://www.benchchem.com/product/b3025657?utm_src=pdf-body
https://www.benchchem.com/product/b3025657?utm_src=pdf-body
https://www.benchchem.com/product/b3025657?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Structure and Properties
IUPAC Name: 2-(4-(2-hydroxy-3-(isopropyl(nitroso)amino)propoxy)phenyl)acetamide[1][2]

Chemical Formula: C₁₄H₂₁N₃O₄[1][2]

Molecular Weight: 295.33 g/mol [2]

CAS Number: 134720-04-0[1][2]

Mass Spectrometry Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred

method for the sensitive and selective quantification of N-nitroso-atenolol in active

pharmaceutical ingredients (APIs) and finished drug products.[3][4]

Quantitative Data
Parameter Value Reference

Protonated Molecular Ion

[M+H]⁺
m/z 296.2 [3][5]

Major Fragment Ion 1 m/z 222 [3]

Major Fragment Ion 2 m/z 145 [3]

Experimental Protocol: LC-MS/MS
A typical LC-MS/MS method for the analysis of N-nitroso-atenolol is as follows:

Chromatographic Conditions:

Column: C18 reversed-phase column.[3][4]

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol

(B).[3][4]

Flow Rate: 0.33 mL/min.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.synchemia.com/upload/product_list/N-Nitroso_Atenolol_EP_Impurity_H.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/N-Nitrosoatenolol
https://www.synchemia.com/upload/product_list/N-Nitroso_Atenolol_EP_Impurity_H.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/N-Nitrosoatenolol
https://pubchem.ncbi.nlm.nih.gov/compound/N-Nitrosoatenolol
https://www.synchemia.com/upload/product_list/N-Nitroso_Atenolol_EP_Impurity_H.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/N-Nitrosoatenolol
https://www.benchchem.com/product/b3025657?utm_src=pdf-body
https://www.mdpi.com/2297-8739/12/5/122
https://www.researchgate.net/publication/391682216_Development_and_Validation_of_a_Sensitive_LC-MSMS_Method_for_the_Determination_of_N-Nitroso-Atenolol_in_Atenolol-Based_Pharmaceuticals
https://www.mdpi.com/2297-8739/12/5/122
https://www.waters.com/nextgen/dk/en/library/application-notes/2025/a-sensitive-and-cost-effective-lc-ms-method-for-quantifying-n-nitroso-atenolol-in-drug-formulation.html
https://www.mdpi.com/2297-8739/12/5/122
https://www.mdpi.com/2297-8739/12/5/122
https://www.benchchem.com/product/b3025657?utm_src=pdf-body
https://www.mdpi.com/2297-8739/12/5/122
https://www.researchgate.net/publication/391682216_Development_and_Validation_of_a_Sensitive_LC-MSMS_Method_for_the_Determination_of_N-Nitroso-Atenolol_in_Atenolol-Based_Pharmaceuticals
https://www.mdpi.com/2297-8739/12/5/122
https://www.researchgate.net/publication/391682216_Development_and_Validation_of_a_Sensitive_LC-MSMS_Method_for_the_Determination_of_N-Nitroso-Atenolol_in_Atenolol-Based_Pharmaceuticals
https://www.mdpi.com/2297-8739/12/5/122
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Injection Volume: 1 µL.[3]

Column Temperature: Maintained at an appropriate temperature to ensure good peak shape

and resolution.

Autosampler Temperature: 10 °C.[3]

Mass Spectrometry Conditions:

Ionization Mode: Positive electrospray ionization (ESI).[3][4]

Detection Mode: Multiple Reaction Monitoring (MRM).[3][4]

MRM Transitions:

Quantifier: m/z 296.2 → 145

Qualifier: m/z 296.2 → 222

Fragmentation Pathway
The fragmentation of the protonated N-nitroso-atenolol molecule ([M+H]⁺ at m/z 296) in the

collision cell of the mass spectrometer leads to the formation of characteristic product ions. The

major fragment at m/z 145 corresponds to the 4-hydroxy-3-isopropylaminopropoxybenzyl

moiety, while the fragment at m/z 222 is likely formed through the loss of the nitroso group and

subsequent rearrangement.

N-Nitroso-atenolol [M+H]⁺
m/z 296

Fragment Ion 1
m/z 222

Loss of NOH
(-31 Da)

Fragment Ion 2
m/z 145

Cleavage
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Fragmentation pathway of N-nitroso-atenolol in MS/MS.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
While specific, publicly available ¹H and ¹³C NMR spectral data for N-nitroso-atenolol is
limited, NMR spectroscopy is a critical tool for its unambiguous structural confirmation.

Certificates of analysis for commercially available N-nitroso-atenolol reference standards

indicate that the structure is confirmed by ¹H NMR.[1]

Expected ¹H and ¹³C NMR Spectral Features
Based on the structure of N-nitroso-atenolol, the following NMR characteristics can be

anticipated:

¹H NMR:

Signals corresponding to the aromatic protons of the phenyl ring.

A characteristic set of signals for the -OCH₂-CH(OH)-CH₂-N- moiety.

Signals for the isopropyl group attached to the nitrogen.

A singlet for the methylene protons of the acetamide group.

Broad signals for the amide protons.

¹³C NMR:

Resonances for the aromatic carbons.

Signals for the carbons of the propoxy chain.

Resonances for the isopropyl carbons.

A signal for the carbonyl carbon of the acetamide group.

A signal for the methylene carbon of the acetamide group.
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A significant feature in the NMR spectra of N-nitrosamines is the presence of E/Z isomers due

to the restricted rotation around the N-N bond. This can lead to a doubling of some NMR

signals, providing a key indicator of the presence of the nitroso group.

NMR Data for Atenolol (for comparison)
For reference, the unequivocally assigned ¹H and ¹³C NMR data for the parent drug, atenolol,

in DMSO-d₆ has been published.[6] This data can serve as a valuable comparison point when

interpreting the spectra of N-nitroso-atenolol. The nitrosation of the secondary amine in

atenolol would be expected to cause significant downfield shifts in the signals of the adjacent

protons and carbons.

Experimental Protocol: NMR
A general protocol for the NMR analysis of a nitrosamine impurity like N-nitroso-atenolol
would involve:

Sample Preparation: Dissolving a sufficient amount of the isolated impurity in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

NMR Experiments:

1D NMR: Standard ¹H and ¹³C{¹H} experiments to obtain basic spectral information.

2D NMR:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C

correlations, which are crucial for assigning quaternary carbons and piecing together

the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity

of protons, which can help in assigning the E/Z configuration of the nitrosamine.
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Genotoxicity and Signaling Pathway
N-nitroso-atenolol is considered a genotoxic impurity.[7][8] Studies have shown that N-nitroso

derivatives of beta-blockers, including N-nitroso-atenolol, can induce DNA fragmentation in

hepatocytes.[7][8] This genotoxic effect is believed to occur after metabolic activation.

The general mechanism of genotoxicity for many nitrosamines involves their metabolic

activation by cytochrome P450 (CYP) enzymes. This activation leads to the formation of

unstable intermediates that can alkylate DNA, forming DNA adducts. These adducts can lead

to mutations if not repaired, potentially initiating carcinogenesis.
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Proposed genotoxicity pathway of N-nitroso-atenolol.
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Summary and Conclusion
The structural elucidation of N-nitroso-atenolol relies on the synergistic use of mass

spectrometry and NMR spectroscopy. LC-MS/MS provides the necessary sensitivity for

detection and quantification at trace levels, with characteristic fragmentation patterns

confirming the presence of the nitrosamine. While specific public NMR data is scarce, the

technique is indispensable for the definitive structural confirmation of the impurity, including the

verification of the nitroso group's position and the potential for E/Z isomerism. A thorough

understanding of these analytical techniques and the interpretation of the resulting data is

paramount for ensuring the quality and safety of atenolol-containing drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3025657?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

